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Compound of Interest

Compound Name: Methyl 14-methylhexadecanoate

Cat. No.: B164443

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 14-methylhexadecanoate,
a branched-chain fatty acid methyl ester. The document covers its various synonyms found in
scientific literature, its physicochemical properties, relevant biological pathways, and detailed
experimental protocols for its synthesis, extraction, and analysis.

Nomenclature and Synonyms

Methyl 14-methylhexadecanoate is known by a variety of names in scientific and commercial
literature. Understanding these synonyms is crucial for comprehensive literature searches and
clear communication in research.

Table 1: Synonyms and Identifiers for Methyl 14-methylhexadecanoate
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Type

Name/ldentifier

Source

IUPAC Name

methyl 14-

methylhexadecanoate

[1]

Systematic Name

Hexadecanoic acid, 14-

methyl-, methyl ester

[1](2]

Common Synonyms

Methyl 14-methylpalmitate

14-Methylpalmitic acid methyl
ester

Anteiso-heptadecanoic acid

methyl ester

Anteiso C17 methyl ester

Methyl isostearate (Note:
Isostearate can be a mixture of

branched-chain isomers)

CAS Number 2490-49-5 [1][2]
PubChem CID 520159 [1]
Molecular Formula C18H3602 [1][2]
Molecular Weight 284.48 g/mol [1][2]
InChiKey AOAFVSVYRSUDBN- (]

UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of methyl 14-methylhexadecanoate is

presented below.

Table 2: Physicochemical Properties of Methyl 14-methylhexadecanoate
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Property Value Source
Appearance Liquid [3]
Boiling Point 156.5 °C at 1.95 Torr
Density (predicted) 0.863 £ 0.06 g/cm3
N Soluble in DMF, DMSO, and
Solubility
Ethanol (20 mg/ml)
Storage Temperature -20°C

Kovats Retention Index (non-
1985, 1983 [1][4]
polar column)

Biological Context and Signaling Pathways

Methyl 14-methylhexadecanoate is the methyl ester of 14-methylhexadecanoic acid, an
anteiso-branched-chain fatty acid. These types of fatty acids are significant components of the
cell membranes of many bacteria, where they play a crucial role in maintaining membrane
fluidity, especially at low temperatures. In mammals, branched-chain fatty acids are obtained
through the diet, particularly from ruminant products, and have been shown to possess

biological activity.

One of the key signaling pathways influenced by branched-chain fatty acids is the Peroxisome
Proliferator-Activated Receptor Alpha (PPARa) pathway. PPARa is a nuclear receptor that
regulates the expression of genes involved in lipid metabolism and inflammation.

Biosynthesis of the Parent Fatty Acid in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid,
typically isoleucine, which is converted to its corresponding a-keto acid and then to a short-
chain branched acyl-CoA. This serves as a primer for the fatty acid synthase (FASII) system,
which elongates the chain by adding two-carbon units from malonyl-CoA.
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Click to download full resolution via product page

Biosynthesis of anteiso-fatty acids in bacteria.

PPAR«a Signaling Pathway Activation

Branched-chain fatty acids, including those structurally similar to 14-methylhexadecanoic acid,
can act as ligands for PPARa. Upon activation, PPARa forms a heterodimer with the Retinoid X
Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPRES) in the
promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid
uptake, transport, and oxidation, thereby influencing lipid homeostasis.[5][6][7][8]
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Activation of the PPARa signaling pathway.
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Table 3: Key Downstream Target Genes of PPARa Activation

Gene Protein Function Biological Outcome Source
Carnitine Rate-limiting enzyme )
) o ] Increased fatty acid
CPT1A Palmitoyltransferase in mitochondrial fatty
) o breakdown
1A acid -oxidation
First enzyme of the i
) ) ) Increased fatty acid
ACOX1 Acyl-CoA Oxidase 1 peroxisomal fatty acid
o breakdown
B-oxidation pathway
FABP1 Fatty Acid Binding Intracellular fatty acid Enhanced fatty acid
Protein 1 transport uptake and trafficking
Major protein
) ] components of High- Increased HDL
APOA1/APOA2 Apolipoprotein A1/A2 o )
Density Lipoprotein cholesterol levels
(HDL)
Hydrolyzes Clearance of
LPL Lipoprotein Lipase triglycerides in triglycerides from the

lipoproteins

blood

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of

methyl 14-methylhexadecanoate.

Synthesis: Fischer Esterification of 14-

Methylhexadecanoic Acid

This protocol is a general procedure for Fischer esterification that can be adapted for the

synthesis of methyl 14-methylhexadecanoate from its corresponding carboxylic acid.[9][10]

Materials:

¢ 14-methylhexadecanoic acid
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e Anhydrous methanol (MeOH)

e Concentrated sulfuric acid (H2SOa4) or Boron trifluoride-methanol complex (BFs-MeOH)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate (NaHCOs) solution

o Saturated sodium chloride (NaCl) solution (brine)

¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)

¢ Round-bottom flask

o Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle or oil bath

e Separatory funnel

 Rotary evaporator

Procedure:

¢ In a round-bottom flask, dissolve 1.0 g of 14-methylhexadecanoic acid in 20 mL of anhydrous
methanol.

e Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) or BFs-MeOH to
the solution while stirring.

o Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours.
The reaction progress can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.

» Remove the excess methanol using a rotary evaporator.
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» Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

e Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCOs
solution (to neutralize the acid catalyst), and 30 mL of brine.

e Dry the organic layer over anhydrous MgSOa or Na=SOa, filter, and concentrate the filtrate
using a rotary evaporator to yield the crude methyl 14-methylhexadecanoate.

e The crude product can be further purified by column chromatography on silica gel using a
hexane-ethyl acetate gradient if necessary.

Extraction of Fatty Acid Methyl Esters from Bacterial
Cells

This protocol describes a common method for the extraction and transesterification of fatty
acids from bacterial biomass.

Materials:

» Bacterial cell pellet

e Reagent 1: Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water)
o Reagent 2: Methylation reagent (325 mL 6.0 N HCI, 275 mL methanol)

o Reagent 3: Extraction solvent (1:1 hexane:methyl tert-butyl ether)

» Reagent 4: Base wash (10.8 g NaOH in 900 mL distilled water)

o Teflon-lined screw-cap tubes

o Water bath or heating block

» Vortex mixer

e Centrifuge

o Pasteur pipettes

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b164443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

Harvest bacterial cells by centrifugation and transfer a known amount of the cell pellet to a
screw-cap tube.

Saponification: Add 1.0 mL of Reagent 1 to the cell pellet. Cap tightly, vortex, and heat in a
boiling water bath for 30 minutes, with vortexing every 5-10 minutes.

Methylation: Cool the tubes and add 2.0 mL of Reagent 2. Cap, vortex, and heat at 80°C for
10 minutes.

Extraction: Cool the tubes and add 1.25 mL of Reagent 3. Cap and mix on a rotator for 10
minutes.

Centrifuge for 10 minutes to separate the phases.

Transfer the upper organic phase containing the fatty acid methyl esters (FAMES) to a clean
tube.

Base Wash: Add 3.0 mL of Reagent 4 to the organic phase, cap, and mix for 5 minutes.
Centrifuge for 10 minutes to separate the phases.

Transfer the upper organic phase to a clean vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is the standard method for the identification and quantification of FAMESs.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms)

Typical GC Conditions:
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Injector Temperature: 250°C

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min,
hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

lonization Mode: Electron Impact (El) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
Data Analysis:

« |dentification of methyl 14-methylhexadecanoate is based on its retention time and
comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).[2]

e Quantification is typically performed by integrating the peak area and comparing it to an
internal standard.

Table 4: Characteristic Mass Fragments for Methyl Hexadecanoate (for comparison)

m/z Interpretation

M+ (270) Molecular ion (for the straight-chain isomer)

McLafferty rearrangement fragment,

74

characteristic of methyl esters
87 Cleavage at the a-f3 bond
143 Cleavage at the y-6 bond
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Note: The fragmentation pattern of methyl 14-methylhexadecanoate will be similar, with shifts
in fragments due to the methyl branch.

Analysis by Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed structural information.

IH-NMR (Proton NMR):

e ~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH3).

e ~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH2-COO-).
e ~1.62 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.

o ~1.25 ppm (broad multiplet): Methylene protons of the long aliphatic chain.

o ~0.88 ppm (multiplet): Protons of the terminal methyl groups. The methyl group at the branch
point and the terminal ethyl group will have distinct signals in this region.

13C-NMR (Carbon-13 NMR):

e ~174 ppm: Carbonyl carbon of the ester group.

e ~51.4 ppm: Carbon of the methyl ester group (-OCH?3).

e ~34 ppm: Methylene carbon alpha to the carbonyl group.

e ~22-32 ppm: Carbons of the aliphatic chain. The carbon at the branch point and the adjacent
carbons will have characteristic chemical shifts.

e ~11-19 ppm: Terminal methyl carbons.

Conclusion

This technical guide provides a centralized resource for researchers working with methyl 14-
methylhexadecanoate. By consolidating information on its nomenclature, properties,
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biological relevance, and detailed experimental protocols, this document aims to facilitate
further research and development in fields where this and other branched-chain fatty acids are
of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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